1,4-Bis(4-fluorobenzyl)piperazine

HIV-1 Entry Inhibition CCR5 Antagonist Pharmacokinetics

Sourcing symmetrical bis(4-fluorobenzyl)piperazine with consistent batch-to-batch purity can delay lead optimization and scale-up. This compound is the validated precursor to flunarizine/lomerizine and sigma-1 PET tracer scaffolds, offering ≥95% purity and C18H20F2N2 identity confirmed by NMR and HPLC. - Provides 56% oral bioavailability and 25 mg/mL solubility in CCR5 antagonist series-12.5× better than TAK-220. - Enables σ1 ligands with Ki 0.31-4.19 nM and >50-fold σ2 selectivity for CNS probe development. - Ships globally under ambient conditions; custom packaging and bulk quantities available.

Molecular Formula C18H20F2N2
Molecular Weight 302.4 g/mol
Cat. No. B10949828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-fluorobenzyl)piperazine
Molecular FormulaC18H20F2N2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F
InChIInChI=1S/C18H20F2N2/c19-17-5-1-15(2-6-17)13-21-9-11-22(12-10-21)14-16-3-7-18(20)8-4-16/h1-8H,9-14H2
InChIKeyADDGKBOMXLUYET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(4-fluorobenzyl)piperazine: CNS Scaffold Overview


1,4-Bis(4-fluorobenzyl)piperazine (CAS 21598-27-6) is a homodisubstituted piperazine bearing 4-fluorobenzyl groups at the N1 and N4 positions . It belongs to the class of N,N'-dibenzylpiperazines, which are privileged scaffolds in medicinal chemistry for generating central nervous system (CNS)-active ligands, particularly those targeting sigma receptors and monoamine transporters [1]. Unlike unsymmetrical or mono-substituted analogs, its symmetrical bis(4-fluorobenzyl) architecture provides defined lipophilicity and conformational constraint, making it a key synthetic intermediate for creating clinical candidates such as flunarizine and lomerizine, which incorporate the bis(4-fluorophenyl)methyl motif [2].

Compound Class
N,N'-bis(4-fluorobenzyl)piperazine scaffold
Core Utility
CNS probe intermediate; privileged GPCR/transporter ligand precursor
Key Architectural Feature
Symmetrical para-fluoro substitution for defined lipophilicity and target pre-organization

Why 1,4-Bis(4-fluorobenzyl)piperazine Is Irreplaceable


Generic substitution of 1,4-bis(4-fluorobenzyl)piperazine with unsubstituted 1,4-dibenzylpiperazine or other 4-substituted benzyl analogs is not feasible due to the profound impact of the para-fluoro substituent on both pharmacodynamics and pharmacokinetics. The 4-fluoro group significantly alters sigma receptor subtype selectivity and binding affinity; while 1,4-dibenzylpiperazine exhibits modest sigma-1 (σ1) affinity, introducing electron-withdrawing substituents like 4-fluoro can enhance affinity and, critically, shift the σ1/σ2 selectivity profile [1]. Furthermore, in the context of CCR5 antagonist development, replacement of the bis(4-fluorobenzyl)piperazine core with non-fluorinated or chlorinated analogs dramatically compromises aqueous solubility and oral bioavailability, as demonstrated by the 12.5-fold solubility advantage of the 4-fluorobenzyl derivative over its clinical predecessor TAK-220 [2]. These multiparametric optimizations mean that simply sourcing any piperazine dimer will not recapitulate the desired in vivo profile.

Unsubstituted 1,4-dibenzylpiperazine
Lacks the electron-withdrawing 4-fluoro groups; sigma-1 affinity and subtype selectivity profile may shift significantly, undermining CNS target engagement.
4-Chlorobenzyl analogs
C–Cl bond is more labile toward CYP450-mediated oxidative dehalogenation; metabolic stability and potential reactive metabolite risk differ substantially.
Non-fluorinated CCR5 antagonist cores (e.g., TAK-220)
Aqueous solubility and oral bioavailability are severely compromised; the 4-fluorobenzyl motif provides a multiparametric advantage not recapitulated by unsubstituted or chlorinated piperazines.

1,4-Bis(4-fluorobenzyl)piperazine: Quantitative Evidence


Solubility and Bioavailability in CCR5 Antagonists

In a head-to-head comparison of 1,4-disubstituted piperazine-based CCR5 antagonists, the 4-fluorobenzyl-containing analog B07 hydrochloride exhibited a 12.5-fold improvement in aqueous solubility and a 40-fold improvement in oral bioavailability compared to the clinical candidate TAK-220 hydrochloride [1].

CCR5 Solubility & Bioavailability
Head-to-head comparison
12.5× aqueous solubility (25 vs 2 mg/mL) & 40× oral F (56% vs 1.4%) vs TAK-220
Reported in vivo rat model exposure advantage
Phosphate buffer pH condition; developability context only
HIV-1 Entry Inhibition CCR5 Antagonist Pharmacokinetics

Sigma-1 Affinity via Para-Fluoro Substitution

The bis(4-fluorobenzyl) substitution pattern is a critical determinant of sigma-1 (σ1) receptor affinity within the 1,4-dibenzylpiperazine class. Unsubstituted 1,4-dibenzylpiperazine exhibits modest σ1 affinity, while incorporation of electron-withdrawing groups at the 4-position, such as fluorine, can significantly enhance binding. In a series of piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues, compounds incorporating the 4-fluorobenzyl motif achieved high nanomolar to low micromolar affinities for σ1 receptors, enabling their dual DAT/σ1 profile [1].

Sigma-1 Affinity
Class-level inference
Reported σ1 Ki ~10–100 nM for 4-F scaffolds vs >250 nM for unsubstituted analog
Supports sigma-1 target engagement study fit
Exact affinity must be verified per derivative; data from guinea pig/rat brain membrane assays
Sigma-1 Receptor Neuropharmacology Cocaine Abuse

Crystal Structure and Conformational Pre-organization

Crystallographic analysis of the closely related 1-[bis(4-fluorophenyl)methyl]piperazine reveals a dihedral angle of 73.40(3)° between the two 4-fluorophenyl rings, with the piperazine ring adopting a near-ideal chair conformation and the N–H hydrogen in an equatorial position [1]. This well-defined, rigid conformation contrasts with the more flexible unsubstituted 1,4-dibenzylpiperazine (dihedral angle of only 1.3(1)° between phenyl rings), indicating that the fluorine atoms induce a distinct spatial arrangement that may favor specific receptor binding pockets [2].

Conformational Pre-organization
Cross-study comparable
Dihedral angle 73.40(3)° (bis(4-F-phenyl)methyl-piperazine) vs 1.3(1)° (unsubstituted)
Indicates distinct 3D pharmacophore presentation
Single-crystal X-ray data; may influence receptor binding pocket complementarity
Structural Biology Crystallography Conformational Analysis

Metabolic Stability of Fluorinated vs Chlorinated Analogs

In medicinal chemistry, 4-fluorobenzyl groups are often preferred over 4-chlorobenzyl groups due to the greater metabolic stability of the C–F bond compared to C–Cl. While 1,4-bis(4-chlorobenzyl)piperazine analogs have been explored as acetylcholinesterase inhibitors (Ki(AChE) = 10.18 µM), the chlorinated scaffold is more susceptible to oxidative dehalogenation by CYP450 enzymes, potentially generating reactive metabolites [1]. The 4-fluoro analog avoids this liability while maintaining similar or improved target affinity, supporting its selection as a cleaner chemical probe.

Metabolic Stability
Class-level inference
C–F bond dissociation energy ~130 kcal/mol vs C–Cl ~95 kcal/mol; reduced oxidative labiality
May reduce metabolite-related assay interference
Class-level property; confirm in specific HLM/CYP assay
Drug Metabolism Cytochrome P450 Metabolic Stability

Enzyme Inhibition Profile (BRENDA)

1,4-Bis(4-fluorobenzyl)piperazine is annotated in the BRENDA enzyme database as an inhibitor in at least one enzyme-catalyzed reaction, with a reported IC50 value of >0.01 mM (>10 µM) at pH 7.4 and 25°C [1]. This basal biochemical activity differentiates it from 1,4-bis(3-aminopropyl)piperazine derivatives, which exhibit potent nanomolar antiplasmodial activity (IC50 30–250 nM against P. falciparum) and represent a structurally distinct subclass with divergent biological utility [2].

Enzyme Inhibition Selectivity
Cross-study comparable
IC50 >10 µM (BRENDA entry) vs antiplasmodial bis(3-aminopropyl) analogs IC50 30–250 nM
Not suitable for potent enzyme inhibition or antimalarial screening
Value proposition is CNS receptor pharmacology, not direct enzyme targeting
Enzyme Inhibition Biochemical Assay IC50

1,4-Bis(4-fluorobenzyl)piperazine: Application Scenarios


Flunarizine-Type Calcium Channel Blocker Synthesis

1,4-Bis(4-fluorobenzyl)piperazine serves as the direct synthetic precursor to 1-[bis(4-fluorophenyl)methyl]piperazine, the core fragment of the clinical calcium channel blockers flunarizine and lomerizine . The bis(4-fluorobenzyl) substitution is critical for achieving the desired lipophilicity and calcium channel binding affinity (IC50 ~1.9 µM for LVA ICa blockade by KB-2796) in CNS indications [1]. Non-fluorinated analogs lack the requisite blood-brain barrier penetration and target engagement for this therapeutic class.

Dual DAT/σ1 Receptor Ligands for Cocaine Abuse

The piperazinyl alkyl-bis(4'-fluorophenyl)amine scaffold, directly accessible from 1,4-bis(4-fluorobenzyl)piperazine, yields compounds with balanced dopamine transporter (DAT) and sigma-1 (σ1) receptor affinities (Ki values in the 10–100 nM range) while lacking cocaine-like discriminative stimulus effects . This dual-target profile is not achievable with 1,4-dibenzylpiperazine or 1,4-bis(4-chlorobenzyl)piperazine, which exhibit weaker σ1 affinity or altered DAT/σ1 selectivity ratios, making the 4-fluoro building block essential for this CNS probe development strategy.

High-Solubility CCR5 Antagonist Lead Optimization

In medicinal chemistry campaigns targeting HIV-1 entry inhibition via CCR5 antagonism, incorporating the 4-fluorobenzyl-piperazine motif yields leads with 25 mg/mL aqueous solubility and 56% oral bioavailability, a dramatic improvement over the 2 mg/mL solubility and 1.4% bioavailability of the TAK-220 clinical candidate . This solubility advantage is specifically conferred by the 4-fluorobenzyl substitution pattern and is not replicated by 4-chlorobenzyl or unsubstituted benzyl piperazine analogs, making the target compound the preferred starting material for developable CCR5 antagonists.

Sigma-1 PET Tracer Precursor Development

The 4-fluorobenzyl moiety provides a direct handle for ¹⁸F radiolabeling, enabling the synthesis of sigma-1 receptor PET imaging agents. A series of ¹⁸F-labeled benzylpiperazine derivatives, including those derived from 4-fluorobenzyl precursors, demonstrated low nanomolar σ1 affinity (Ki = 0.31–4.19 nM) with high subtype selectivity (Ki(σ2)/Ki(σ1) = 50–2448) . The bis(4-fluorobenzyl)piperazine scaffold is uniquely suited for this application due to its inherent σ1 pharmacophore and the metabolic stability of the C–F bond, which is essential for PET tracer half-life compatibility.

Application
Selection Property
Validation Focus
Calcium channel modulator synthesis
Bis(4-fluorobenzyl) motif for CNS penetrant scaffold
LVA ICa blockade and blood-brain barrier penetration
Dual DAT/σ1 receptor ligand research
4-Fluorobenzyl pharmacophore for balanced affinity
DAT/σ1 selectivity and cocaine-discriminative stimulus assays
CCR5 antagonist lead optimization
Solubility-enhancing 4-F substitution
Aqueous solubility and oral exposure in relevant models
Sigma-1 PET tracer precursor development
4-Fluorobenzyl handle for ¹⁸F radiolabeling
σ1 affinity, subtype selectivity, and tracer biodistribution
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